![molecular formula C16H16F2N6 B4631023 1-(3,4-difluorophenyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4631023.png)
1-(3,4-difluorophenyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine
Description
Synthesis Analysis
Pyrazolo[3,4-d]pyrimidines are synthesized through a series of chemical reactions involving key starting materials and intermediates. A notable example within this class demonstrated the potential for potent antiviral activity against enteroviruses, including coxsackieviruses, through a synthesis strategy that emphasizes the role of the phenyl group at the N-1 position and the hydrophobic diarylmethyl group at the piperazine moiety. These structural components significantly influence the compounds' in vitro activity against viruses (Chern et al., 2004).
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives showcases a diversity in hydrogen bonding patterns and crystallization forms. Studies involving N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines revealed a variety of hydrogen-bonded configurations, ranging from two-dimensional sheets to three-dimensional frameworks, highlighting the importance of molecular interactions in dictating the compounds' structural conformations (Trilleras et al., 2008).
Chemical Reactions and Properties
Pyrazolo[3,4-d]pyrimidines undergo various chemical reactions, forming a plethora of derivatives with potential biological activities. The reactivity of these compounds is largely influenced by their structural features, enabling the formation of novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives through reactions with different reagents under specific conditions. These reactions are pivotal for exploring the chemical space of this class for potential therapeutic agents (Harb et al., 2005).
properties
IUPAC Name |
1-(3,4-difluorophenyl)-4-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N6/c1-22-4-6-23(7-5-22)15-12-9-21-24(16(12)20-10-19-15)11-2-3-13(17)14(18)8-11/h2-3,8-10H,4-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVKCLPWMDPKHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC(=C(C=C4)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-difluorophenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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